6-Chloro-4-hydroxy-5,8-dioxo-7-(4-toluidino)-5,8-dihydro-1-naphthalenyl benzoate
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Overview
Description
6-Chloro-4-hydroxy-5,8-dioxo-7-(4-toluidino)-5,8-dihydro-1-naphthalenyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with chloro, hydroxy, and toluidino groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-5,8-dioxo-7-(4-toluidino)-5,8-dihydro-1-naphthalenyl benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Naphthalene Derivative Preparation: Starting with a naphthalene derivative, chlorination is performed to introduce the chloro group.
Toluidino Group Addition: The toluidino group is introduced via a substitution reaction, where a suitable toluidine derivative reacts with the naphthalene core.
Benzoate Formation: Finally, esterification with benzoic acid or its derivatives forms the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the carbonyl groups, potentially forming alcohols or other reduced products.
Substitution: The chloro and toluidino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or probes for studying biochemical pathways.
Medicine
Medicinal chemistry may investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of dyes, pigments, or other specialty chemicals due to its structural complexity and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The chloro and hydroxy groups could play crucial roles in binding interactions, while the toluidino group might influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-5,8-dioxo-5,8-dihydro-1-naphthalenyl benzoate: Lacks the toluidino group, potentially altering its reactivity and applications.
4-Hydroxy-5,8-dioxo-7-(4-toluidino)-5,8-dihydro-1-naphthalenyl benzoate: Lacks the chloro group, which may affect its chemical behavior and biological activity.
Uniqueness
The presence of both chloro and toluidino groups in 6-Chloro-4-hydroxy-5,8-dioxo-7-(4-toluidino)-5,8-dihydro-1-naphthalenyl benzoate makes it unique, offering a combination of reactivity and potential biological activity not found in simpler analogs. This structural complexity allows for a broader range of chemical modifications and applications.
Properties
Molecular Formula |
C24H16ClNO5 |
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Molecular Weight |
433.8 g/mol |
IUPAC Name |
[6-chloro-4-hydroxy-7-(4-methylanilino)-5,8-dioxonaphthalen-1-yl] benzoate |
InChI |
InChI=1S/C24H16ClNO5/c1-13-7-9-15(10-8-13)26-21-20(25)22(28)18-16(27)11-12-17(19(18)23(21)29)31-24(30)14-5-3-2-4-6-14/h2-12,26-27H,1H3 |
InChI Key |
YDILHKNVJCDGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)OC(=O)C4=CC=CC=C4)O)Cl |
Origin of Product |
United States |
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